Methyl 8-azido-9-hydroxynonanoate

描述

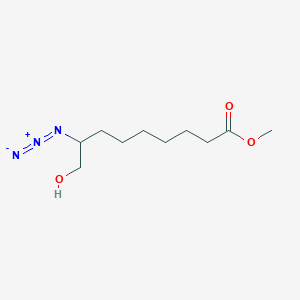

Methyl 8-azido-9-hydroxynonanoate is a specialized aliphatic methyl ester featuring a hydroxyl group at position 9 and an azide moiety at position 8 on a nine-carbon chain. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable applications in bioconjugation (e.g., click chemistry via azide-alkyne cycloaddition) and polymer synthesis.

属性

CAS 编号 |

89248-79-3 |

|---|---|

分子式 |

C10H19N3O3 |

分子量 |

229.28 g/mol |

IUPAC 名称 |

methyl 8-azido-9-hydroxynonanoate |

InChI |

InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |

InChI 键 |

QHKSHBRHTGEPIW-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CCCCCCC(CO)N=[N+]=[N-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .

化学反应分析

Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.

Reduction: LiAlH4 or Pd/C with hydrogen gas.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of alkyl azides.

科学研究应用

Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

作用机制

The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:

Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.

Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.

相似化合物的比较

Structural Analogs: Functional Group Variations

Methyl 9-oxononanoate (CAS 1931-63-1)

- Molecular Formula: C₁₀H₁₈O₃ (vs. C₁₀H₁₇N₃O₃ for Methyl 8-azido-9-hydroxynonanoate).

- Reactivity : The 9-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), whereas the azide and hydroxyl groups in the target compound enable orthogonal reactivity (e.g., Huisgen cycloaddition and esterification/oxidation) .

Methyl Salicylate

- Functional Groups : Aromatic ester with a hydroxyl group adjacent to the ester.

- Applications: Widely used in fragrances and pharmaceuticals, contrasting with this compound’s niche role in synthetic biology .

Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)

- Structure : Complex bicyclic terpene cores with ester groups.

- Biological Source: Isolated from plant resins (e.g., Austrocedrus chilensis), unlike the synthetic origin of this compound .

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and its analogs:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | CAS Number |

|---|---|---|---|---|

| This compound | 243.27 | 280–300* | Moderate (methanol/water) | N/A |

| Methyl 9-oxononanoate | 186.25 | 240–260 | High (ethanol) | 1931-63-1 |

| Methyl Salicylate | 152.15 | 222 | Low (water), High (ethanol) | 119-36-8 |

*Estimated based on aliphatic ester trends and polar substituent effects .

Reactivity and Spectral Characteristics

- Azide Group: The azide in this compound shows strong IR absorption at ~2100 cm⁻¹ (N₃ stretch), absent in analogs like Methyl 9-oxononanoate .

- Hydroxyl Group: A broad NMR peak (~1–5 ppm) for the 9-hydroxyl contrasts with the sharp singlet for Methyl 9-oxononanoate’s ketone (δ ~2.1–2.4 ppm) .

- Ester Hydrolysis : Both compounds undergo base-catalyzed hydrolysis, but the azide may introduce steric hindrance, slowing reaction rates compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。